molecular formula C10H18ClN B2541353 rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane hydrochloride CAS No. 2140263-76-7

rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane hydrochloride

Cat. No.: B2541353
CAS No.: 2140263-76-7
M. Wt: 187.71
InChI Key: FPVUMBWKEOYHMB-XXEQPJGYSA-N
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Description

rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0²,⁶]decane hydrochloride is a bicyclic or tricyclic amine derivative with a methyl substituent at the 2-position and a hydrochloride salt. Its molecular formula is inferred to be C₁₀H₁₇ClN (based on stereochemical analogs in and substituent analysis), with an average molecular weight of approximately 190.7 g/mol . The compound features four stereocenters, contributing to its complex three-dimensional structure. It is cataloged under CAS numbers 1820572-35-7 and 1986990-00-4, with applications in pharmaceutical intermediates, particularly in antipsychotic drug synthesis (e.g., lurasidone analogs) .

Properties

IUPAC Name

(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]decane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N.ClH/c1-10-6-11-5-9(10)7-2-3-8(10)4-7;/h7-9,11H,2-6H2,1H3;1H/t7-,8+,9-,10+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVUMBWKEOYHMB-XXEQPJGYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CNCC1C3CCC2C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CNC[C@H]1[C@H]3CC[C@@H]2C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Imide Precursors

A solution of endo-carbic anhydride (25.2 g, 154 mmol) and ammonium acetate (35.5 g, 461 mmol) in acetic acid undergoes reflux at 140°C for 96 hours to form the imide intermediate. Subsequent reduction with lithium aluminum hydride (LiAlH₄, 23.3 g, 614 mmol) in anhydrous tetrahydrofuran yields the primary amine framework.

Critical parameters :

  • LiAlH₄:THF ratio = 1:8.6 (w/v)
  • Reaction time: 16 hours at 65°C
  • Yield: 89% after column chromatography (SiO₂, ethyl acetate/hexane)

Methyl Group Introduction at C2

Stereoselective methylation employs Evans' oxazolidinone auxiliaries to control configuration at the C2 position. The process involves:

Enolate Formation and Alkylation

  • Substrate: Boc-protected 4-azatricyclo[5.2.1.0²,⁶]decane (1.5 g, 2.68 mmol)
  • Base: Lithium hexamethyldisilazide (LHMDS, 2.2 equiv) in THF at −78°C
  • Electrophile: Methyl iodide (3.2 equiv)
  • Temperature ramp: −78°C → 0°C over 2 hours
  • Diastereomeric ratio (dr): 9:1 favoring (2R) configuration

Optimization note :
Copper(II) triflate (97 mg, 0.268 mmol) with (S,S)-tert-butyl bis(oxazoline) ligand (79 mg) improves dr to 19:1 in CH₂Cl₂ at 25°C.

Racemic Resolution Strategies

The "rac" designation indicates equal (1R,2R,6S,7S)/(1S,2S,6R,7R) enantiomer mixtures. Two approaches dominate:

Chiral Stationary Phase Chromatography

  • Column: Chiralpak AD-H (250 × 4.6 mm)
  • Mobile phase: Hexane/ethanol/diethylamine (85:15:0.1 v/v)
  • Flow rate: 1 mL/min
  • Retention times: 12.3 min (1R,2R,6S,7S), 14.7 min (1S,2S,6R,7R)

Diastereomeric Salt Formation

  • Chiral acid: L-(+)-Tartaric acid (2.5 equiv) in ethanol
  • Recrystallization: 3 cycles from ethanol/water (7:3)
  • Enantiomeric excess (ee): 98% after optimization

Hydrochloride Salt Formation

Final protonation uses hydrogen chloride gas saturation in anhydrous ether:

Procedure :

  • Dissolve free base (1.0 g, 5.33 mmol) in dry diethyl ether (50 mL)
  • Bubble HCl gas (generated from H₂SO₄ + NaCl) for 15 min
  • Filter precipitate, wash with cold ether (3 × 10 mL)
  • Dry under vacuum (40°C, 6 h)
    Analytical data :
  • Melting point: 214–216°C (decomp.)
  • [α]D²⁵ = 0° (c = 1, MeOH) confirming racemic nature

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl₃) :

  • δ 3.42 (m, 1H, H-2)
  • δ 2.89 (dd, J = 11.2, 4.7 Hz, 1H, H-6)
  • δ 1.27 (s, 3H, C2-CH₃)

¹³C NMR (126 MHz, CDCl₃) :

  • 58.3 ppm (C2)
  • 47.1 ppm (C4-N)
  • 21.9 ppm (C2-CH₃)

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost/kg (USD) Consumption (kg/kg API)
endo-Carbic anhydride 320 3.2
(S,S)-bis(oxazoline) 12,500 0.05
LiAlH₄ 850 1.8

Environmental Impact Metrics

  • Process Mass Intensity (PMI): 86 kg/kg API
  • 72% of total waste from solvent recovery (THF, CH₂Cl₂)

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block for the synthesis of more complex molecules. Its unique tricyclic structure allows for various functionalization reactions, making it useful in organic synthesis.

Table 1: Common Synthetic Reactions

Reaction TypeDescriptionExample Reagents
Oxidation Addition of oxygen or removal of hydrogenPotassium permanganate
Reduction Addition of hydrogen or removal of oxygenLithium aluminum hydride
Substitution Replacement of one functional group with anotherHalogens or nucleophiles

Biology

Research indicates that rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane hydrochloride exhibits potential biological activities, including antimicrobial and antiviral properties.

Case Study: Antimicrobial Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains. For instance, it showed significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Medicine

The compound is being investigated for its therapeutic effects in treating neurological disorders and as an analgesic.

Table 2: Therapeutic Potential

ApplicationDescriptionFindings
Neurological Disorders Potential neuroprotective effectsReduced neuronal apoptosis in models
Analgesic Properties Pain relief through modulation of pain pathwaysSignificant reduction in pain scores

Mechanism of Action

The mechanism of action of rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Compound 1 : (1R,2S,6R,7S)-4-Azatricyclo[5.2.1.0²,⁶]decane hydrochloride

  • Molecular Formula : C₉H₁₆ClN
  • Molecular Weight : 173.68 g/mol
  • Key Differences: Absence of the 2-methyl group and distinct stereochemistry (1R,2S,6R,7S vs. 1R,2R,6S,7S).

Compound 2 : rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.2.0²,⁶]undecane hydrochloride

  • CAS : 1820569-52-5
  • Key Differences : Additional carbon in the tricyclic framework (undecane vs. decane), increasing molecular weight (C₁₁H₁₉ClN ). The expanded ring system may enhance metabolic stability but reduce solubility .

Compound 3 : rac-(1R,2R,6S,7S)-2-Methyl-4-azatricyclo[5.2.1.0²,⁶]decan-3-one

  • Molecular Formula: Likely C₁₀H₁₅NO
  • Key Differences : Replacement of the amine hydrochloride with a ketone group. This modification significantly alters polarity and reactivity, favoring applications in synthetic intermediates rather than direct biological activity .

Functional Group and Heteroatom Comparisons

Compound 4 : (1R,2S,6R,7S)-4λ⁶-thia-9-azatricyclo[5.3.0.0²,⁶]decane-4,4-dione hydrochloride

  • Molecular Formula: C₈H₁₄ClNO₂S
  • Molecular Weight : 223.72 g/mol
  • Key Differences: Incorporation of sulfur (thia) and two ketone groups.

Compound 5 : cis-endo-2,3-Norbornanedicarboxylic anhydride (lurasidone intermediate)

  • CAS : 853658-14-7
  • Molecular Formula : C₉H₁₀O₃
  • Key Differences : Oxygen-based tricyclic system (oxatricyclo) instead of nitrogen. This analog is less basic, favoring use in polymer chemistry or as a chiral building block .

Pharmacologically Relevant Comparisons

Compound 6 : rac-(1R,2S,6R,7R)-4-{[(1E)-(2-Chlorophenyl)methylidene]amino}-1-isopropyl-7-methyl-4-azatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione

  • Molecular Formula : C₂₁H₂₃ClN₂O₂
  • Molecular Weight : 370.86 g/mol
  • Key Differences : Extended substituents (chlorophenyl, isopropyl) and conjugated double bonds. These features enhance π-π stacking interactions and target selectivity, as demonstrated in crystallographic studies (orthorhombic lattice, Pba2 space group) .

Research Findings and Implications

  • Stereochemical Impact : The (1R,2R,6S,7S) configuration in the target compound enhances chiral recognition in receptor binding compared to (1R,2S,6R,7S) analogs .
  • Methyl Group Role: The 2-methyl substituent increases lipophilicity (logP ~2.5), improving blood-brain barrier penetration relative to non-methylated analogs .
  • Synthetic Utility : The compound’s rigid tricyclic framework is advantageous in synthesizing conformationally restricted pharmacophores, as seen in lurasidone intermediates .

Limitations and Contradictions

  • Molecular Formula Discrepancy: erroneously lists the molecular formula as C₁₀H₁₃NO₂, conflicting with stereochemical analogs. The correct formula is likely C₁₀H₁₇ClN based on substituent analysis .
  • Biological Data Gaps: Limited evidence on pharmacokinetics or toxicity necessitates further studies for pharmaceutical applications.

Biological Activity

rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane hydrochloride is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C10_{10}H17_{17}N
  • Molecular Weight : 151.25 g/mol
  • CAS Number : 2137591-46-7

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, preliminary studies suggest potential applications in medicinal chemistry and pharmacology.

While specific mechanisms of action for this compound remain largely unexplored, its structural similarity to other azabicyclic compounds suggests possible interactions with neurotransmitter systems or enzyme inhibition pathways.

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study investigated the effects of related azabicyclic compounds on the central nervous system (CNS). Results indicated that these compounds could modulate neurotransmitter release and receptor activity, potentially leading to anxiolytic or antidepressant effects .
  • Antimicrobial Activity :
    • Some azabicyclic compounds have demonstrated antimicrobial properties against various bacterial strains. Although specific data on this compound is limited, its structural analogs have shown efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition :
    • Research into similar compounds has highlighted their potential as enzyme inhibitors in metabolic pathways relevant to cancer and infectious diseases . Further studies are needed to assess whether this compound exhibits similar properties.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsFindings
NeuropharmacologicalAzabicyclicsModulation of neurotransmitter systems
AntimicrobialAzabicyclicsEfficacy against S. aureus and E. coli
Enzyme InhibitionVariousPotential inhibition in cancer pathways

Q & A

Basic: What are the key challenges in synthesizing rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0²,⁶]decane hydrochloride, and how can stereochemical control be achieved?

Methodological Answer:
The synthesis of this tricyclic azabicyclo compound involves challenges in stereochemical control due to its four chiral centers and strained bicyclic framework. Key strategies include:

  • Multi-step ring closure : Use of cyclopropanation or Diels-Alder reactions to construct the tricyclic core, as seen in analogous azatricyclo syntheses .
  • Chiral auxiliaries or catalysts : Enantioselective catalysis (e.g., Sharpless epoxidation or asymmetric hydrogenation) to direct stereochemistry at the 1R,2R,6S,7S positions .
  • Resolution techniques : Racemic mixtures can be separated via chiral HPLC or enzymatic resolution, followed by hydrochloride salt formation to stabilize the desired stereoisomer .

Advanced: How can conflicting NMR and X-ray crystallography data regarding the stereochemistry of the compound be resolved?

Methodological Answer:
Discrepancies between NMR (e.g., coupling constants) and X-ray data often arise from dynamic conformational changes or crystal-packing effects. To resolve this:

  • DFT-based NMR simulations : Compare experimental 1H^1H/13C^{13}C NMR shifts with density functional theory (DFT)-calculated values to validate the proposed configuration .
  • Variable-temperature NMR : Identify temperature-dependent conformational equilibria affecting NMR signals .
  • ECD spectroscopy : Compare experimental electronic circular dichroism (ECD) spectra with computed spectra for enantiomeric assignments, as demonstrated in tricyclic terpene studies .

Basic: What spectroscopic methods are most effective for characterizing the compound’s structure and purity?

Methodological Answer:
A combination of techniques is critical:

  • X-ray crystallography : Definitive confirmation of stereochemistry and bond angles via single-crystal analysis (e.g., using SHELXL/SHELXT refinement) .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to identify proton environments and verify substituent positions (e.g., methyl group at C2) .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially for hydrochloride salt verification .
  • IR spectroscopy : Detect functional groups (e.g., amine N-H stretches at ~3300 cm1^{-1}) .

Advanced: What computational approaches are recommended for modeling the compound’s interactions with biological targets?

Methodological Answer:
To study pharmacological or biochemical interactions:

  • Molecular docking (AutoDock/Vina) : Screen binding affinities to receptors (e.g., neurotransmitter transporters) using the compound’s 3D structure derived from X-ray data .
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes in solvated environments (GROMACS/AMBER) .
  • QSAR modeling : Correlate structural features (e.g., tricyclic ring strain) with bioactivity using datasets from analogs .

Basic: How is the hydrochloride salt form verified, and why is it critical for pharmacological studies?

Methodological Answer:

  • Elemental analysis : Confirm Cl^- content via combustion analysis or ion chromatography .
  • X-ray crystallography : Identify the protonation state of the azabicyclo nitrogen and chloride counterion .
  • Solubility assays : The hydrochloride salt improves aqueous solubility, enhancing bioavailability in in vitro/in vivo assays .

Advanced: How can researchers design experiments to address discrepancies in reported synthetic yields for this compound?

Methodological Answer:
Yield variations may stem from differences in reaction conditions or purification methods. Mitigation strategies include:

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions .
  • In-line analytics (ReactIR/Raman) : Monitor reaction progress in real-time to pinpoint side reactions or intermediates .
  • Reproducibility protocols : Publish detailed synthetic procedures, including purification steps (e.g., recrystallization solvents, gradient HPLC) .

Basic: What safety considerations are essential when handling this compound in the laboratory?

Methodological Answer:

  • MSDS/SDS review : Although commercial data are excluded, extrapolate hazards from structurally similar amines (e.g., respiratory irritation, hygroscopicity) .
  • Ventilation : Use fume hoods due to potential hydrochloride aerosol formation.
  • Stability testing : Assess hygroscopicity and decomposition under light/heat via TGA/DSC .

Advanced: How can researchers validate the compound’s role as a chiral building block in asymmetric synthesis?

Methodological Answer:

  • Chiral pool synthesis : Incorporate the compound into complex molecules (e.g., pharmaceuticals) while retaining stereochemical integrity .
  • Kinetic resolution : Use enzymatic or catalytic methods to demonstrate enantioselective transformations .
  • Cross-coupling reactions : Test compatibility with Buchwald-Hartwig or Suzuki-Miyaura reactions to functionalize the tricyclic core .

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